molecular formula C8H8N4O B1468050 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one CAS No. 1100598-49-9

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Cat. No.: B1468050
CAS No.: 1100598-49-9
M. Wt: 176.18 g/mol
InChI Key: RRXNTXQNCPCZIZ-UHFFFAOYSA-N
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Description

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is the Receptor Tyrosine Kinase c-Met . This receptor is a part of the hepatocyte growth factor (HGF)/c-Met signaling axis, which plays crucial roles in tumor invasive growth and metastasis .

Mode of Action

This compound acts as an inhibitor of the c-Met receptor . By binding to this receptor, it prevents the activation of the c-Met signaling pathway, thereby inhibiting the invasive growth and metastasis of tumors .

Biochemical Pathways

The compound primarily affects the HGF/c-Met signaling pathway . This pathway is often deregulated in many cancers, leading to invasive tumor growth and metastasis . By inhibiting the c-Met receptor, the compound disrupts this pathway, potentially reducing tumor growth and spread .

Pharmacokinetics

It’s known that the compound was terminated as a preclinical candidate due to a narrow therapeutic window in cardio-related safety .

Result of Action

The inhibition of the c-Met receptor by this compound leads to a disruption in the HGF/c-Met signaling pathway . This disruption can potentially reduce the invasive growth and metastasis of tumors . The compound also has broad phosphodiesterase family inhibition, which was implicated in a sustained increase in heart rate, increased cardiac output, decreased contractility indices, and myocardial degeneration in in vivo safety evaluations in rats .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s broad phosphodiesterase family inhibition led to myocardial degeneration in rats, indicating that the compound’s action can be influenced by the physiological environment .

Biochemical Analysis

Biochemical Properties

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of receptor tyrosine kinase c-Met, which is involved in the hepatocyte growth factor (HGF)/c-Met signaling axis . This compound exhibits high protein kinase selectivity but also inhibits a broad range of phosphodiesterase (PDE) family members, leading to various biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of c-Met disrupts the HGF/c-Met signaling pathway, which is crucial for cell growth, survival, and migration . Additionally, its broad inhibition of PDEs can lead to alterations in cyclic nucleotide levels, impacting various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits c-Met by binding to its active site, preventing the phosphorylation and activation of downstream signaling molecules . Furthermore, its inhibition of PDEs results in increased levels of cyclic nucleotides, which can modulate various signaling pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of c-Met and PDEs, resulting in long-term alterations in cell signaling and function . Additionally, its stability in various experimental conditions can affect its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits c-Met and PDEs without causing significant adverse effects . At higher doses, it can lead to toxic effects, such as myocardial degeneration, due to its broad inhibition of PDEs . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body . The compound’s inhibition of PDEs can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in specific tissues can influence its efficacy and potential side effects . Understanding these transport and distribution mechanisms is vital for optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is crucial for optimizing its therapeutic use and minimizing potential side effects .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-5-6(4-9-12)7-2-3-8(13)11-10-7/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXNTXQNCPCZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.